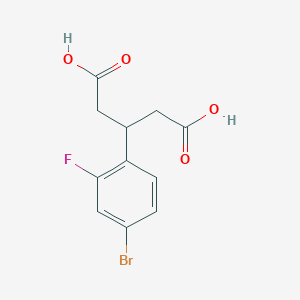

3-(4-Bromo-2-fluorophenyl)pentanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromo-2-fluorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10BrFO4 It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentanedioic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)pentanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the production rate and consistency of the final product .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the para position of the phenyl ring is highly susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Key Reagents and Conditions

-

Mechanistic Insight : The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the brominated carbon, facilitating NAS. Palladium catalysts enable C–N bond formation via oxidative addition and transmetallation steps .

Oxidation and Reduction

The pentanedioic acid moiety undergoes redox transformations under controlled conditions:

Oxidation

| Target Site | Reagents | Products | Reference |

|---|---|---|---|

| α-Carbon Oxidation | KMnO₄, H₂SO₄, 60°C | 3-(4-Bromo-2-fluorophenyl)-2-oxopentanedioic acid |

Reduction

| Target Site | Reagents | Products | Reference |

|---|---|---|---|

| Carboxylic Acid Groups | LiAlH₄, THF, 0°C → RT | 3-(4-Bromo-2-fluorophenyl)pentane-1,5-diol |

-

Selectivity Note : LiAlH₄ reduces carboxylic acids to primary alcohols without affecting the aromatic halogens.

Esterification and Amidation

The carboxylic acid groups react with alcohols or amines to form derivatives:

Esterification

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed | MeOH, H₂SO₄, reflux | Dimethyl 3-(4-Bromo-2-fluorophenyl)pentanedioate |

Amidation

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| DCC Coupling | HOBt, DCC, NH₃, DMF | 3-(4-Bromo-2-fluorophenyl)pentanediamide |

Decarboxylation

Ther

Applications De Recherche Scientifique

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that can exhibit enhanced biological activities or novel chemical properties.

Biology

Research has indicated that 3-(4-Bromo-2-fluorophenyl)pentanedioic acid may interact with various biological molecules, making it a candidate for studying biochemical pathways. Its potential interactions include:

- Modulation of enzyme activity.

- Influence on cell signaling pathways.

Medicine

The compound has been explored for its therapeutic properties, particularly:

- Anti-inflammatory effects: Preliminary studies suggest it may inhibit specific inflammatory pathways.

- Anticancer activity: Research indicates potential cytotoxic effects against various cancer cell lines, suggesting it could be developed into a therapeutic agent for oncology.

Recent studies have highlighted the compound's potential in treating cancer due to its cytotoxic effects on various cell lines. For example:

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | TBD | Ongoing Research |

| HCT116 (Colon Cancer) | TBD | Ongoing Research |

Note: IC50 values are currently under investigation.

Case Studies

- Anticancer Activity Study : In vitro studies have shown that related compounds exhibit significant cytotoxicity against hypopharyngeal tumor cells, indicating a potential pathway for further research into this compound's efficacy as an anticancer agent.

- Inflammatory Response Modulation : Preliminary findings suggest that this compound may influence inflammatory responses by modulating cytokine production, warranting further investigation into its therapeutic applications in inflammatory diseases.

Mécanisme D'action

The mechanism by which 3-(4-Bromo-2-fluorophenyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chloro-2-fluorophenyl)pentanedioic acid

- 3-(4-Bromo-2-chlorophenyl)pentanedioic acid

- 3-(4-Bromo-2-methylphenyl)pentanedioic acid

Uniqueness

3-(4-Bromo-2-fluorophenyl)pentanedioic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Activité Biologique

3-(4-Bromo-2-fluorophenyl)pentanedioic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. The structural characteristics of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a brominated and fluorinated phenyl group attached to a pentanedioic acid moiety, which may enhance its interaction with biological targets due to the presence of halogens.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurodegenerative conditions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | TBD |

| EF24 (analog) | FaDu (hypopharyngeal) | 5.67 | |

| 4’-bromoflavonol | A549 | 0.46 |

Note: IC50 values for this compound are yet to be determined.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer proliferation and survival. Similar compounds have been shown to inhibit IKKβ, a crucial component in the NF-κB signaling pathway, which is often upregulated in cancers .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests potential neuroprotective effects. Compounds with structural similarities have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in the treatment of Alzheimer's disease .

Table 2: Inhibition of AChE by Related Compounds

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

- Study on Lung Cancer : A study evaluated the cytotoxicity of various halogenated compounds against A549 cells, revealing that brominated derivatives had significantly lower IC50 values compared to non-brominated counterparts .

- Neurodegenerative Disease Models : In models for Alzheimer's disease, compounds that inhibit AChE showed promise in improving cognitive function and reducing amyloid plaque formation .

Propriétés

IUPAC Name |

3-(4-bromo-2-fluorophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUZJLHFTVMVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.